Cas no 345264-61-1 (5-Fluoro-1,2,3,4-tetrahydroquinoline)
5-Fluoro-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties
Names and Identifiers
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- Quinoline, 5-fluoro-1,2,3,4-tetrahydro-
- 5-fluoro-1,2,3,4-tetrahydro-Quinoline
- 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
- 5-fluoro-1,2,3,4-tetrahydroquinoline
- DTXSID10585671
- CS-0183185
- PERFLUOROHEXANESULFONYLFLUORIDE
- AKOS015950398
- Z1333761719
- 345264-61-1
- FT-0685753
- Y12021
- 5-FLUORO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE
- JHOUEDHRTBPBDG-UHFFFAOYSA-N
- SCHEMBL2260714
- EN300-78592
- J-517486
- DB-069018
- 5-Fluoro-1,2,3,4-tetrahydroquinoline
-
- MDL: MFCD09026770
- Inchi: 1S/C9H10FN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6H2
- InChI Key: JHOUEDHRTBPBDG-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2=C1CCCN2
Computed Properties
- Exact Mass: 187.05600
- Monoisotopic Mass: 151.079727485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.108
- Boiling Point: 240.312°C at 760 mmHg
- Flash Point: 99.138°C
- Refractive Index: 1.524
- PSA: 12.03000
- LogP: 3.12380
5-Fluoro-1,2,3,4-tetrahydroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006854-5g |
5-Fluoro-1,2,3,4-tetrahydroquinoline |
345264-61-1 | 97% | 5g |
$1206.00 | 2023-09-02 | |
| Alichem | A189006854-10g |
5-Fluoro-1,2,3,4-tetrahydroquinoline |
345264-61-1 | 97% | 10g |
$1672.32 | 2023-09-02 | |
| Alichem | A189006854-25g |
5-Fluoro-1,2,3,4-tetrahydroquinoline |
345264-61-1 | 97% | 25g |
$2626.40 | 2023-09-02 | |
| TRC | B440080-10mg |
5-Fluoro-1,2,3,4-tetrahydroquinoline |
345264-61-1 | 10mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B440080-50mg |
5-Fluoro-1,2,3,4-tetrahydroquinoline |
345264-61-1 | 50mg |
$ 259.00 | 2023-04-18 | ||
| TRC | B440080-100mg |
5-Fluoro-1,2,3,4-tetrahydroquinoline |
345264-61-1 | 100mg |
$ 414.00 | 2023-04-18 | ||
| Chemenu | CM227046-1g |
5-Fluoro-1,2,3,4-tetrahydroquinoline |
345264-61-1 | 97% | 1g |
$468 | 2021-08-04 | |
| Chemenu | CM227046-5g |
5-Fluoro-1,2,3,4-tetrahydroquinoline |
345264-61-1 | 97% | 5g |
$935 | 2021-08-04 | |
| Chemenu | CM227046-10g |
5-Fluoro-1,2,3,4-tetrahydroquinoline |
345264-61-1 | 97% | 10g |
$1246 | 2021-08-04 | |
| Chemenu | CM227046-25g |
5-Fluoro-1,2,3,4-tetrahydroquinoline |
345264-61-1 | 97% | 25g |
$2078 | 2021-08-04 |
5-Fluoro-1,2,3,4-tetrahydroquinoline Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 5-Fluoro-1,2,3,4-tetrahydroquinoline
5-Fluoro-1,2,3,4-Tetrahydroquinoline: A Comprehensive Overview
The compound 5-Fluoro-1,2,3,4-tetrahydroquinoline (CAS No. 345264-61-1) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This tetrahydroquinoline derivative is characterized by the presence of a fluorine atom at the 5-position of the bicyclic structure, which imparts unique chemical and biological properties. The molecule belongs to the broader class of tetrahydroquinolines, which are known for their structural versatility and potential applications in drug discovery.
Recent studies have highlighted the importance of tetrahydroquinoline derivatives in medicinal chemistry. The incorporation of a fluorine atom in 5-Fluoro-1,2,3,4-tetrahydroquinoline introduces electronic and steric effects that can significantly influence its interaction with biological targets. Fluorine substitution is a common strategy in drug design to enhance pharmacokinetic properties such as bioavailability and metabolic stability.
The synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline involves a multi-step process that typically begins with the preparation of quinoline derivatives. One common approach is the Pfitzinger reaction, which involves the condensation of aniline derivatives with aldehydes or ketones under acidic conditions. Subsequent fluorination can be achieved through various methods such as nucleophilic aromatic substitution or electrophilic fluorination.
From a pharmacological perspective, tetrahydroquinolines have been explored for their potential as kinase inhibitors and modulators of ion channels. The fluorinated derivative at position 5 has shown promise in targeting specific enzymes involved in cellular signaling pathways. Recent research has demonstrated that 5-Fluoro-1,2,3,4-tetrahydroquinoline exhibits moderate inhibitory activity against certain protein kinases, making it a valuable lead compound for further optimization.
In addition to its pharmacological applications, 5-Fluoro-1,2,3,4-tetrahydroquinoline has also been studied for its role in materials science. The molecule's aromaticity and rigid structure make it a potential candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to form self-assembled monolayers and its electronic properties under various conditions.
The structural flexibility of tetrahydroquinolines allows for further functionalization at various positions on the ring system. This opens up possibilities for exploring analogs with enhanced bioactivity or improved physical properties. For instance, substituting additional groups at positions 6 or 7 could lead to compounds with superior binding affinities to target proteins.
From an environmental standpoint, understanding the degradation pathways of 5-Fluoro-1,2,3,4-tetrahydroquinoline is crucial for assessing its potential impact on ecosystems. Recent studies have examined the microbial degradation of this compound under aerobic and anaerobic conditions. Results indicate that the fluorinated derivative undergoes slower degradation compared to its non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine atom.
In conclusion,5-Fluoro-1,2,,3,,4,-tetrahydroquinoline represents a versatile scaffold with diverse applications across multiple disciplines. Its unique chemical properties and biological activity make it an attractive target for further research and development.
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